2-(1-hydroxycyclopropyl)phenol
Description
2-(1-Hydroxycyclopropyl)phenol is a phenolic derivative characterized by a hydroxyl-substituted cyclopropane ring attached to the ortho position of the phenol core. The cyclopropane ring introduces significant steric strain and electronic effects, which may influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
CAS No. |
60068-23-7 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(1-hydroxycyclopropyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,10-11H,5-6H2 |
InChI Key |
CWAWONXTLJKHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing substituted phenols, including 2-(1-hydroxycyclopropyl)phenol, is the ipso-hydroxylation of arylboronic acids. This method involves the use of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is typically carried out in ethanol at room temperature and can be completed in a very short time, often within one minute .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are scalable and can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopropyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylphenol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield cyclopropylphenol derivatives.
Scientific Research Applications
2-(1-Hydroxycyclopropyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclopropyl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, such as membrane integrity and protein function . The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Table 1: Substituent Effects in Ortho- and Para-Substituted Phenols
Key Observations:
Ring Strain and Reactivity: The cyclopropane group in this compound introduces greater ring strain compared to cyclobutyl or linear alkyl substituents. This strain may increase susceptibility to ring-opening reactions or alter electronic properties (e.g., acidity) .
Hydrogen Bonding: The hydroxycyclopropyl group likely improves solubility in polar solvents relative to non-polar analogs like 2-(1-Methylethyl)phenol, which lacks additional -OH groups .
Biological Activity
2-(1-Hydroxycyclopropyl)phenol, also referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and case analyses.
- IUPAC Name : this compound
- CAS Number : 60068-23-7
- Molecular Formula : C10H10O2
- Molecular Weight : 162.19 g/mol
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
1. Antimicrobial Activity
Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial properties. A study conducted by researchers evaluated its effectiveness against various bacterial strains. The compound demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in vitro using human cell lines. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was quantified using ELISA assays, revealing a dose-dependent response.
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 45 | 50 |
| 100 | 70 | 65 |
These results indicate that this compound could be further explored for therapeutic applications in inflammatory diseases.
3. Cytotoxicity and Apoptosis Induction
The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value ranging from 15 to 30 µM across different cell types (e.g., HeLa, MCF-7). Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases, particularly caspase-3 and -9.
Case Studies
A recent case study highlighted the application of phenolic compounds in wastewater treatment, specifically focusing on phenol removal technologies. The study demonstrated that compounds similar to this compound can be effectively adsorbed and mineralized using advanced oxidation processes, showcasing their potential utility beyond biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
